N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)20-13-16-12-19-21-10-4-3-7-18(16)21/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFUYCQDRQRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocyclic Core Variations
A structurally related compound, N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) (), shares the naphthalene sulfonamide group but differs in:
- Heterocyclic core : Pyridine vs. pyrazolo[1,5-a]pyridine.
- Sulfonamide position : Naphthalene-1 vs. naphthalene-2.
- Substituents : A benzyloxy group and methyl groups on the pyridine ring.
Impact on Properties :
- The naphthalene-2-sulfonamide group may exhibit superior solubility compared to the naphthalene-1 isomer due to steric and electronic effects .
Heterocyclization Products with Anticancer Activity
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines () are derived from heterocyclization of 1H-pyrazol-5-amines. While structurally distinct, these compounds highlight the importance of the pyrazole moiety in anticancer activity. Key differences include:
- Core structure : Pyrazolo-triazine vs. pyrazolo-pyridine.
- Biological activity : The triazine derivatives inhibit cancer cell growth, suggesting that the pyrazole ring’s position and adjacent substituents critically influence efficacy. The target compound’s pyridine core may reduce cytotoxicity compared to triazine-based analogs .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pir-8-30 (), a pyrazolo[1,5-a]pyrimidine sulfonamide, shares similarities in the fused pyrazole system but differs in:
- Heterocycle : Pyrimidine vs. pyridine.
- Sulfonamide group : Methanesulfonamide vs. naphthalene sulfonamide.
Comparative Data Table
Research Findings and Implications
- Electrochemical Properties : The naphthalene-1-sulfonamide analog (17c) demonstrated utility in electrochemical applications, but the target compound’s naphthalene-2 substitution may alter redox behavior due to steric effects .
- Anticancer Activity : While pyrazolo-triazines () show direct anticancer effects, the target compound’s pyridine core may shift its mechanism toward kinase inhibition rather than cytotoxicity .
- Metabolic Stability : Pyrazolo-pyrimidines like Pir-8-30 exhibit favorable pharmacokinetics, suggesting that the target compound’s pyridine core might require optimization for in vivo stability .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various diseases, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine moiety linked to a naphthalene sulfonamide group. This structural configuration is significant as it contributes to the compound's pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit notable antimicrobial properties. Specifically, compounds with similar structures have shown activity against Mycobacterium tuberculosis and other pathogens. For instance, derivatives have been identified that inhibit the growth of P. falciparum, a malaria-causing parasite, with IC50 values ranging from 3.6 μM to 31 μM depending on specific substitutions on the core structure .
Anticancer Properties
The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer activity through various mechanisms:
- Kinase Inhibition : Compounds within this class have been reported to inhibit key kinases involved in cancer progression, such as BRAF and FLT3. For example, certain derivatives have shown significant inhibitory effects on Aurora-A kinase and PI3K pathways .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Anti-inflammatory Effects
Research indicates that pyrazolo[1,5-a]pyridine derivatives possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituents : Variations in the substituents on the pyrazole and naphthalene rings significantly affect potency and selectivity against biological targets.
- Core Modifications : Altering the core structure from pyrazolo[1,5-a]pyridine to other heterocycles has shown varying degrees of biological activity, indicating that specific configurations enhance efficacy .
Case Studies
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| 1 | Compound A | P. falciparum | 3.6 μM | Effective inhibition of growth |
| 2 | Compound B | BRAF Kinase | 25 μM | Significant kinase inhibition |
| 3 | Compound C | COX-2 Enzyme | N/A | Reduced inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
